Physicochemical Properties of Gadoterate for In Vivo Imaging: A Technical Guide
Physicochemical Properties of Gadoterate for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoterate meglumine, a gadolinium-based contrast agent (GBCA), is a cornerstone of contrast-enhanced magnetic resonance imaging (MRI). Its favorable safety profile and diagnostic efficacy are intrinsically linked to its distinct physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of Gadoterate, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding its behavior in vivo. The subsequent sections will delve into its molecular structure, relaxivity, stability, and formulation properties, supported by detailed experimental protocols and visual representations of key concepts.
Molecular Structure and Formulation
Gadoterate meglumine is an ionic, macrocyclic GBCA. The core of its structure is the gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This structure is salified with meglumine, an amino sugar derived from glucose.
The chemical name for gadoterate meglumine is D-glucitol, 1-deoxy-1-(methylamino)-,[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaceto(4-)-.kappa.N1, .kappa.N4, .kappa.N7, .kappa.N10, .kappa.O1, .kappa.O4, .kappa.O7, .kappa.O10]gadolinate(1-)(1:1)[1]. It has a molecular formula of C₂₃H₄₂GdN₅O₁₃ and a formula weight of 753.9 g/mol (anhydrous basis)[1][2].
The commercially available formulation, such as Dotarem®, is a sterile, clear, colorless to yellow aqueous solution with a concentration of 0.5 mmol/mL of gadoterate meglumine[1][2]. Each mL of the solution contains 376.9 mg of gadoterate meglumine and 0.25 mg of DOTA in water for injection[1].
Physicochemical Data Summary
The key quantitative physicochemical properties of Gadoterate meglumine are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₂GdN₅O₁₃ | [2] |
| Formula Weight | 753.9 g/mol | [1][2] |
| Concentration | 0.5 mmol/mL | [1][3] |
| pH of Solution | 6.5 to 8.0 | [1] |
| Density at 20°C | 1.1753 g/cm³ | [1][4] |
Table 2: Viscosity and Osmolality
| Property | Value | Reference |
| Viscosity at 20°C | 3.4 mPa·s | [1][4] |
| Viscosity at 37°C | 2.4 mPa·s | [1][4] |
| Osmolality | 1350 mOsm/kg water | [1][4] |
Table 3: Relaxivity
| Magnetic Field Strength (T) | Medium | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |
| 0.5 | Water | 37 | 3.6 | 4.3 | [4] |
| 1.5 | Plasma | 37 | 4.49 ± 0.17 | - | [5] |
| 3.0 | Plasma | 37 | 4.14 ± 0.17 | - | [5] |
| 7.0 | Plasma | 37 | 3.51 ± 0.10 | - | [5] |
| 1.5 | Blood | 37 | - | 3.20 ± 0.12 | [5] |
Table 4: Stability Constants
| Constant | Value | Reference |
| Thermodynamic Stability (log Ktherm) | 25.6 | [1] |
| Conditional Stability at pH 7.4 (log Kcond) | 19.3 | [1][6] |
Core Physicochemical Properties and In Vivo Implications
Relaxivity: The Engine of Contrast Enhancement
Relaxivity (r₁ and r₂) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. This property is the fundamental basis for contrast enhancement in MRI[7]. Gadoterate is a paramagnetic molecule that, when placed in a magnetic field, develops a magnetic moment which enhances the relaxation rates of nearby water protons, leading to an increased signal intensity (brightness) in tissues[1][2][8]. The relaxivity values for gadoterate are relatively consistent across the range of magnetic field strengths used in clinical MRI (0.2-1.5 T)[1][9].
The relationship between Gadoterate concentration and the observed relaxation rates is linear, and this relationship is the basis for its use in quantitative perfusion and permeability studies.
Stability: A Critical Determinant of Safety
The stability of a gadolinium chelate is paramount to its safety profile, as the release of free Gd³⁺ ions in the body is associated with toxicity, including the risk of nephrogenic systemic fibrosis (NSF)[10]. Gadoterate's macrocyclic structure provides a pre-organized cavity that firmly encapsulates the Gd³⁺ ion, contributing to its high stability[6][8][11].
Stability is characterized by two key parameters:
-
Thermodynamic Stability (log Ktherm): This constant reflects the equilibrium between the chelated and unchelated gadolinium. A higher log Ktherm value indicates a more stable complex at equilibrium[11]. Gadoterate possesses one of the highest thermodynamic stability constants among clinically used GBCAs[8].
-
Kinetic Stability (Inertness): This refers to the rate at which the gadolinium ion dissociates from the chelate. Macrocyclic agents like Gadoterate exhibit high kinetic inertness, meaning the dissociation is very slow[6][11]. This kinetic stability is considered a crucial factor in minimizing the in vivo release of free Gd³⁺[12].
The high thermodynamic and kinetic stability of Gadoterate minimizes the potential for transmetallation, a process where endogenous ions like zinc or copper displace the gadolinium from the chelate.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the physicochemical properties of Gadoterate.
Determination of Relaxivity (r₁ and r₂)
Objective: To measure the longitudinal (r₁) and transverse (r₂) relaxivities of Gadoterate.
Methodology: This protocol is based on the principles of NMR relaxometry using an MRI scanner.
Materials and Equipment:
-
MRI scanner (e.g., 1.5T or 3T)
-
Phantom with multiple vials
-
Gadoterate meglumine solution (0.5 M stock)
-
Solvent (deionized water or plasma)
-
Volumetric flasks and pipettes
-
Temperature control system
Procedure:
-
Sample Preparation:
-
Prepare a series of Gadoterate dilutions in the chosen solvent (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Include a vial with the pure solvent as a control (0 mM).
-
Fill the vials and place them in the phantom.
-
Allow the phantom to equilibrate to the desired temperature (e.g., 37°C) within the MRI scanner.
-
-
T₁ Measurement (Inversion Recovery Spin-Echo Sequence):
-
Acquire a series of images with varying inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).
-
Use a long repetition time (TR) to ensure full magnetization recovery between pulses (TR > 5 * T₁ of the longest T₁ sample).
-
Use a short echo time (TE).
-
-
T₂ Measurement (Spin-Echo Sequence):
-
Acquire a series of images with varying echo times (TE) (e.g., 10, 20, 40, 80, 160 ms).
-
Use a long TR to minimize T₁ weighting.
-
-
Data Analysis:
-
For each vial, measure the mean signal intensity in a region of interest (ROI) for each TI (for T₁) and TE (for T₂).
-
Fit the signal intensity versus TI data to the three-parameter inversion recovery equation to determine T₁ for each concentration.
-
Fit the signal intensity versus TE data to a mono-exponential decay function to determine T₂ for each concentration.
-
Calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂ for each concentration.
-
Plot R₁ and R₂ as a function of Gadoterate concentration.
-
The slopes of the linear regression lines represent the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹.
-
Determination of Thermodynamic Stability (Potentiometric Titration)
Objective: To determine the thermodynamic stability constant (log Ktherm) of Gadoterate.
Methodology: This protocol outlines a potentiometric titration to measure the protonation constants of the DOTA ligand and the stability constant of its complex with Gd³⁺.
Materials and Equipment:
-
Automatic titrator with a glass electrode and a reference electrode
-
Thermostated titration vessel
-
DOTA ligand
-
GdCl₃ solution of known concentration
-
Standardized HCl and NaOH solutions (carbonate-free)
-
Inert salt solution (e.g., KCl) to maintain constant ionic strength
-
Inert gas (e.g., Argon) supply
Procedure:
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions.
-
Ligand Protonation Titration:
-
Place a known amount of DOTA in the titration vessel with the inert salt solution.
-
Titrate the solution with standardized NaOH, bubbling inert gas through the solution to exclude CO₂.
-
Record the pH (or mV) as a function of the volume of NaOH added.
-
-
Complexation Titration:
-
To a separate solution of DOTA and the inert salt, add a known, slightly substoichiometric amount of GdCl₃ solution.
-
Titrate this solution with standardized NaOH.
-
Record the pH (or mV) as a function of the volume of NaOH added.
-
-
Data Analysis:
-
Use a suitable software program (e.g., SUPERQUAD, Hyperquad) to analyze the titration curves.
-
The ligand titration data is used to calculate the protonation constants of DOTA.
-
The complexation titration data, along with the ligand protonation constants, are used to calculate the thermodynamic stability constant (log Ktherm) of the Gd-DOTA complex.
-
Determination of Viscosity
Objective: To measure the viscosity of the Gadoterate meglumine formulation.
Methodology: This protocol describes the use of a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath
-
Gadoterate meglumine solution (0.5 M)
-
Calibration fluids with known viscosities
Procedure:
-
Instrument Calibration: Calibrate the viscometer using standard calibration fluids.
-
Sample Preparation: Place the Gadoterate solution in the sample holder and allow it to equilibrate to the desired temperature (20°C and 37°C).
-
Measurement:
-
Immerse the spindle in the solution to the correct depth.
-
Rotate the spindle at a series of defined speeds (shear rates).
-
Record the torque required to rotate the spindle at each speed.
-
-
Data Analysis: The viscometer's software calculates the dynamic viscosity in mPa·s from the torque, spindle geometry, and rotational speed.
Determination of Osmolality
Objective: To measure the osmolality of the Gadoterate meglumine formulation.
Methodology: This protocol is based on the principle of freezing-point depression.
Materials and Equipment:
-
Freezing-point osmometer
-
Gadoterate meglumine solution (0.5 M)
-
Osmolality standards (e.g., NaCl solutions of known osmolality)
Procedure:
-
Instrument Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the sample.
-
Measurement:
-
Pipette a precise volume of the Gadoterate solution into a sample tube.
-
Place the sample tube in the osmometer.
-
The instrument supercools the sample and then induces freezing.
-
The freezing point of the sample is measured.
-
-
Data Analysis: The osmometer automatically calculates the osmolality of the sample in mOsm/kg based on the measured freezing-point depression compared to that of pure water.
Conclusion
The physicochemical properties of Gadoterate meglumine, particularly its high relaxivity and exceptional stability, are fundamental to its clinical utility as a safe and effective MRI contrast agent. The macrocyclic structure of the DOTA ligand provides a robust framework that ensures a high degree of kinetic and thermodynamic stability, minimizing the in vivo release of potentially toxic free gadolinium ions. A thorough understanding of these properties, along with the experimental methodologies used for their characterization, is essential for the continued development and safe application of gadolinium-based contrast agents in diagnostic imaging. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 4. Osmometry - Ensuring Biopharmaceutical Consistency | Coriolis Pharma [coriolis-pharma.com]
- 5. SOP for Viscosity Testing – SOP Guide for Pharma [pharmasop.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methodology for determination of contrast agent relaxivity using MRI [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. brookfieldengineering.com [brookfieldengineering.com]
- 11. 2 [tau.ac.il]
- 12. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]
